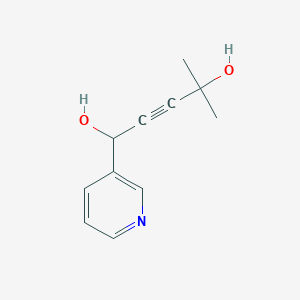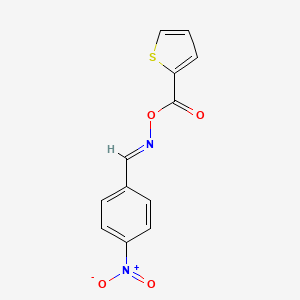
2,6-di-2-furyl-3-propyl-4-piperidinone oxime
Vue d'ensemble
Description
2,6-di-2-furyl-3-propyl-4-piperidinone oxime (DFPPO) is a chemical compound that has been used extensively in scientific research due to its unique properties. This compound is a chelating agent that can bind to metal ions, making it useful in a variety of applications. In
Mécanisme D'action
The mechanism of action of 2,6-di-2-furyl-3-propyl-4-piperidinone oxime is based on its ability to chelate metal ions. When this compound binds to metal ions, it can affect the properties of the metal ion, such as its oxidation state and coordination geometry. This can lead to changes in the activity of enzymes and other metalloproteins, as well as changes in the properties of metal-based catalysts.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of metalloproteins, such as carbonic anhydrase and urease. This compound has also been shown to have antioxidant properties, which may be due to its ability to chelate metal ions and prevent them from participating in oxidative reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-di-2-furyl-3-propyl-4-piperidinone oxime in lab experiments is its ability to chelate metal ions with high specificity. This makes it useful in the study of metalloproteins and metal-based catalysts, as it can selectively target specific metal ions. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2,6-di-2-furyl-3-propyl-4-piperidinone oxime. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the study of this compound in vivo, to better understand its potential therapeutic applications. Additionally, the use of this compound in combination with other compounds, such as metalloproteins and metal-based catalysts, may provide new insights into the mechanisms of these systems. Overall, the unique properties of this compound make it a promising compound for future scientific research.
Applications De Recherche Scientifique
2,6-di-2-furyl-3-propyl-4-piperidinone oxime has been used in a wide range of scientific research applications, including the study of metal ion binding, catalysis, and enzyme inhibition. Its ability to chelate metal ions has made it useful in the study of metalloenzymes, which are enzymes that require metal ions to function. This compound has also been used in the study of catalysis, as it can bind to metal ions and enhance their catalytic activity.
Propriétés
IUPAC Name |
(NZ)-N-[2,6-bis(furan-2-yl)-3-propylpiperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-5-11-12(18-19)10-13(14-6-3-8-20-14)17-16(11)15-7-4-9-21-15/h3-4,6-9,11,13,16-17,19H,2,5,10H2,1H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOPJIQNJJMZHQ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(NC(CC1=NO)C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1C(NC(C/C1=N/O)C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[1-(4-tert-butylphenyl)ethylidene]acetohydrazide](/img/structure/B3871624.png)
![N-(2-(2-chlorophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3871639.png)
![cyclopentyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B3871642.png)
![N-(2-(4-bromophenyl)-1-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3871643.png)
![[2-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871653.png)
![2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-2-ylthio)ethyl]acetamide](/img/structure/B3871656.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3871658.png)
![2-phenylethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3871673.png)


![6-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]nicotinonitrile](/img/structure/B3871685.png)

![N-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B3871696.png)